

(R)-(-)-3-Quinuclidinol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-3-Quinuclidinol

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An In-depth Technical Guide to **(R)-(-)-3-Quinuclidinol**: Chemical Properties and Structure

(R)-(-)-3-Quinuclidinol is a pivotal chiral building block in the synthesis of a variety of pharmaceutical compounds. Its rigid bicyclic structure and specific stereochemistry make it a valuable synthon for creating targeted active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, structure, relevant experimental protocols, and its role in the signaling pathways of notable drugs derived from it.

Chemical Properties

(R)-(-)-3-Quinuclidinol is a white to off-white crystalline solid.^{[1][2]} Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₃ NO	[2][3]
Molecular Weight	127.18 g/mol	[1][2][4]
Melting Point	219 °C	[2]
Appearance	White to pale brown solid / White to off-white crystalline powder	[1][2]
Solubility	Slightly soluble in aqueous acid, chloroform, and methanol.	[2]
Purity	Commonly available in purities of ≥97%, 98%, and 99%.	[1][2]
Chemical Stability	Stable under normal temperatures and pressures.	
Incompatibilities	Strong oxidizing agents.	
Hazardous Decomposition	Nitrogen oxides, carbon monoxide, carbon dioxide.	

Chemical Structure

The structural identity of **(R)-(-)-3-Quinuclidinol** is defined by its bicyclic amine framework and the specific spatial orientation of the hydroxyl group.

Identifier	Value	Reference
IUPAC Name	(3R)-1-azabicyclo[2.2.2]octan-3-ol	[5][6]
CAS Number	25333-42-0	[2]
Canonical SMILES	<chem>O[C@H]1CN2CCC1CC2</chem>	[6]
InChI	InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m0/s1	[6]
InChIKey	OYEJRVVBERZWPD-FJXQXJEOSA-N	[5]

The molecule consists of a quinuclidine core, which is a 1-azabicyclo[2.2.2]octane system. The stereocenter is at the C-3 position, where the hydroxyl group is in the (R) configuration. This specific stereoisomer is crucial for the biological activity of the APIs synthesized from it, such as Solifenacin, Revatropate, and Talsaclidine.[7]

Experimental Protocols

Biocatalytic Synthesis of (R)-3-Quinuclidinol

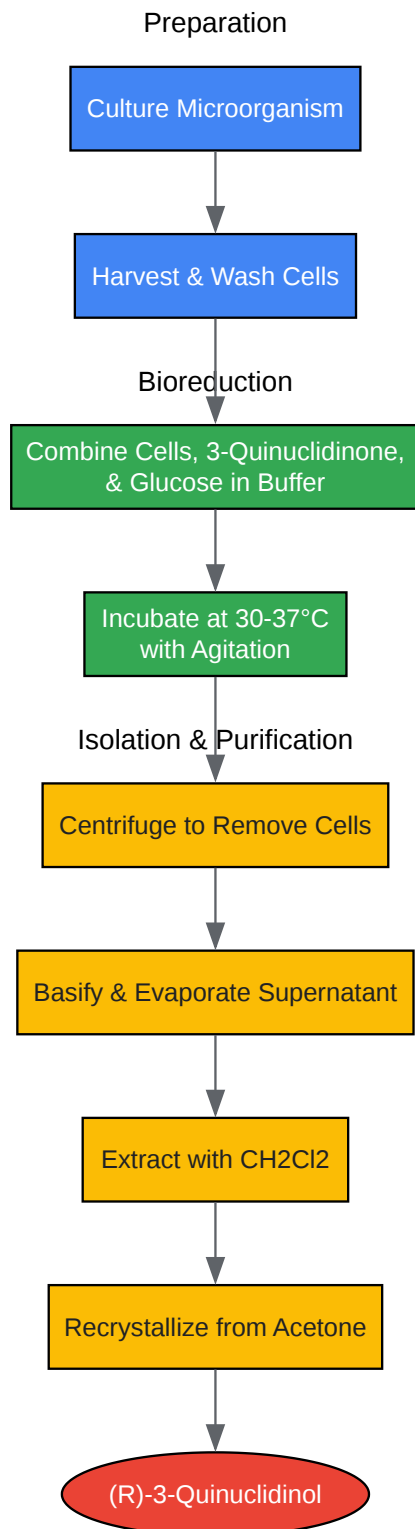
A highly efficient and stereoselective method for producing (R)-3-quinuclidinol is through the asymmetric reduction of its precursor, 3-quinuclidinone. Biocatalysis using microbial cells or isolated enzymes offers high enantiomeric excess (>99% ee).[8][9]

Methodology:

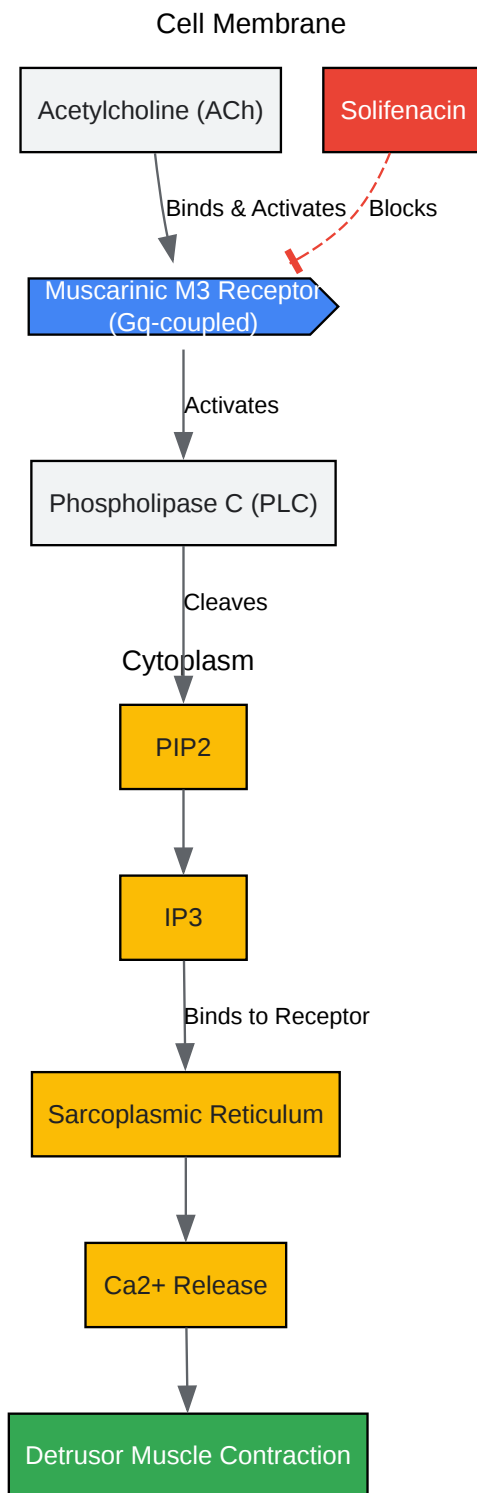
- **Culturing of Microorganism:** A suitable microorganism, such as *Rhodococcus erythropolis* or a recombinant *E. coli* expressing an NADH-dependent reductase, is cultured under optimal conditions.[8][9]
- **Preparation of Resting Cells:** The microbial cells are harvested from the culture medium by centrifugation and washed to prepare a suspension of resting cells in a phosphate buffer (e.g., 100 mM, pH 8.0).[8]

- **Bioreduction Reaction:** 3-quinuclidinone hydrochloride is added to the resting cell suspension. A co-factor regeneration system, typically involving the addition of glucose or 2-propanol, is employed to ensure a continuous supply of the reducing equivalent (NADPH or NADH).^[8]^[9]
- **Incubation:** The reaction mixture is incubated at a controlled temperature (e.g., 30-37 °C) with agitation for a period of 24-48 hours.^[8]
- **Monitoring:** The progress of the reaction can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).^[10]
- **Product Isolation:** After the reaction is complete, the cells are removed by centrifugation. The supernatant is basified (e.g., with K_2CO_3 to pH 12) and then evaporated.^[8]
- **Purification:** The crude product is extracted from the residue using an organic solvent like dichloromethane (CH_2Cl_2). The solvent is then evaporated, and the final product is purified by recrystallization from a solvent such as acetone to yield (R)-3-quinuclidinol as a white powder.^[8]

Biocatalytic Synthesis Workflow



Solifenacin's Antagonism of M3 Receptor Signaling Pathway

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- To cite this document: BenchChem. [(R)-(-)-3-Quinuclidinol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023530#r-3-quinuclidinol-chemical-properties-and-structure>]

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